Methoxyphenylethylamine

Beschreibung

Chemical Nomenclature and Isomeric Considerations

The term "methoxyphenylethylamine" can refer to one of three structural isomers, depending on the position of the methoxy (B1213986) group on the phenyl ring: ortho (2-), meta (3-), and para (4-). Each isomer has a distinct chemical identity and set of properties.

2-Methoxyphenylethylamine (o-methoxyphenylethylamine): In this isomer, the methoxy group is attached to the second carbon atom of the phenyl ring, adjacent to the ethylamine (B1201723) side chain. ontosight.ai Its systematic IUPAC name is 2-(2-methoxyphenyl)ethanamine. nih.gov

3-Methoxyphenylethylamine (m-methoxyphenylethylamine): Here, the methoxy group is at the third position of the phenyl ring. ontosight.ai Its systematic IUPAC name is 2-(3-methoxyphenyl)ethanamine. prepchem.com

4-Methoxyphenylethylamine (p-methoxyphenylethylamine): This isomer features the methoxy group at the fourth position of the phenyl ring, opposite the ethylamine side chain. solubilityofthings.comnih.gov Its systematic IUPAC name is 2-(4-methoxyphenyl)ethanamine. nih.gov

The molecular formula for all three isomers is C9H13NO, and they share a molecular weight of approximately 151.21 g/mol . nih.govnih.govnih.gov However, their physical properties, such as boiling point and density, can vary slightly due to the different positions of the methoxy group.

Chemical Properties of this compound Isomers

| Property | 2-Methoxyphenylethylamine | 3-Methoxyphenylethylamine | 4-Methoxyphenylethylamine |

| IUPAC Name | 2-(2-methoxyphenyl)ethanamine nih.gov | 2-(3-methoxyphenyl)ethanamine prepchem.com | 2-(4-methoxyphenyl)ethanamine nih.gov |

| Synonyms | o-methoxyphenethylamine nih.gov | m-methoxyphenethylamine ontosight.ai | p-methoxyphenethylamine nih.gov |

| CAS Number | 2045-79-6 chemicalbook.com | 2039-67-0 ontosight.ai | 55-81-2 sigmaaldrich.com |

| Molecular Formula | C9H13NO chemicalbook.comchembk.com | C9H13NO chemicalbook.com | C9H13NO sigmaaldrich.com |

| Molecular Weight | 151.21 g/mol chemicalbook.com | 151.21 g/mol chemicalbook.com | 151.21 g/mol sigmaaldrich.com |

| Appearance | Clear slight brown liquid chemicalbook.com | Not specified | Liquid sigmaaldrich.com |

| Boiling Point | 236-237 °C chembk.comchemicalbook.com | 118-119 °C / 6 mmHg chemicalbook.com | 138-140 °C / 20 mmHg sigmaaldrich.com |

| Density | 1.033 g/mL at 25 °C chembk.comchemicalbook.com | 1.038 g/mL at 25 °C chemicalbook.com | 1.031 g/mL at 20 °C sigmaaldrich.com |

Historical Perspectives in Chemical Synthesis Research

The synthesis of this compound and its derivatives has evolved over time, reflecting broader advancements in organic chemistry. Early synthetic methods often involved multi-step processes that were not always efficient. For example, some historical syntheses relied on pathways using phthalimide (B116566) intermediates, which suffered from low atom economy and produced significant waste.

More contemporary approaches have focused on developing more direct and efficient synthetic routes. Reductive amination of the corresponding methoxy-substituted phenylacetones or phenylacetonitriles is a common and effective strategy. ontosight.aiprepchem.com For instance, 2-methoxyphenylethylamine can be synthesized by the reduction of 2-methoxyphenylacetonitrile. ontosight.ai Similarly, 3-methoxyphenylethylamine hydrochloride has been prepared by the reduction of 3-methoxyphenylacetonitrile using borane (B79455) dimethyl sulfide. prepchem.com

Furthermore, the development of stereoselective synthesis has been a significant area of research, particularly for derivatives of this compound that are chiral. The synthesis of specific enantiomers, such as (S)-1-(3-methoxyphenyl)ethylamine, is crucial for their application as intermediates in the production of pharmaceuticals like rivastigmine (B141). mdpi.comresearchgate.net This has led to the exploration of various methods, including asymmetric reductive amination using chiral auxiliaries and biocatalytic approaches employing enzymes like amine transaminases. mdpi.comresearchgate.netresearchgate.netgoogle.com These modern techniques offer higher yields, greater enantiomeric purity, and more environmentally friendly processes. google.com

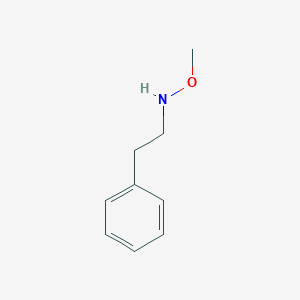

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H13NO |

|---|---|

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

N-methoxy-2-phenylethanamine |

InChI |

InChI=1S/C9H13NO/c1-11-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI-Schlüssel |

FEGKXZFSOCPQJH-UHFFFAOYSA-N |

Kanonische SMILES |

CONCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Natural Occurrence and Biogenesis

Detection and Distribution in Biological Systems

Methoxyphenylethylamine and its derivatives are found across various biological systems, including plants, animals, and humans. The distribution is specific to the isomer.

4-Methoxyphenylethylamine (4-MPEA), also known as O-methyltyramine, is a well-documented isomer found in nature. wikipedia.org It has been identified in several species of cacti, most notably in Lophophora williamsii (peyote). wikipedia.org Its presence is not limited to cacti; it has also been detected in the flowering plant Erica lusitanica (Spanish Heath) and in human urine. wikipedia.orgrbg.vic.gov.auweeds.org.au Furthermore, analysis of the cactus Browningia candelaris has revealed the presence of N,N-dimethyl-4-methoxyphenylethylamine. researchgate.netresearchgate.net Another related compound, 3,4-dithis compound (DMPEA), is found in cacti species like the San Pedro and Peruvian Torch, where it co-occurs with mescaline. biodeep.cn

The parent compound, phenylethylamine (PEA), is widely distributed throughout the plant and animal kingdoms and is produced by certain fungi and bacteria. wikipedia.org N-methyltyramine, a precursor to O-methyltyramine, has been isolated from germinating barley roots and is found in various plants. cdnsciencepub.comwikipedia.org Derivatives have also been identified in the plant genus Selaginella. researchgate.netfrontiersin.org

Table 1: Natural Occurrence of this compound and Related Compounds

| Compound | Isomer/Derivative | Biological Source | Kingdom |

|---|---|---|---|

| 4-Methoxyphenylethylamine (4-MPEA) | para- | Lophophora williamsii (Peyote Cactus) | Plantae |

| 4-Methoxyphenylethylamine (4-MPEA) | para- | Other Cacti Species | Plantae |

| 4-Methoxyphenylethylamine (4-MPEA) | para- | Erica lusitanica (Spanish Heath) | Plantae |

| 4-Methoxyphenylethylamine (4-MPEA) | para- | Human Urine | Animalia |

| N,N-dimethyl-4-methoxyphenylethylamine | para- | Browningia candelaris (Cactus) | Plantae |

| 3,4-Dithis compound (DMPEA) | - | San Pedro & Peruvian Torch Cacti | Plantae |

| N-methyltyramine | (Precursor) | Barley (Hordeum vulgare) | Plantae |

| Hordenine (B123053) (N,N-dimethyltyramine) | (Precursor Derivative) | Barley, Cacti, Fungi | Plantae, Fungi |

Biosynthetic Pathways and Precursor Molecules

The biosynthesis of this compound originates from the essential amino acid L-phenylalanine. wikipedia.org In mammals and other organisms, the primary step is the conversion of L-phenylalanine to phenylethylamine (PEA) through enzymatic decarboxylation. wikipedia.orgcreative-enzymes.com This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase (also known as phenylalanine decarboxylase), which requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. pathbank.orgwikipedia.org

From PEA, or related intermediates, a series of enzymatic modifications including hydroxylation and methylation lead to the various methoxylated derivatives. For instance, the biosynthesis of 4-MPEA (O-methyltyramine) likely involves the amino acid L-tyrosine, which is structurally similar to L-phenylalanine but with a hydroxyl group at the para- position.

The proposed pathway for hordenine formation in barley provides a model for these transformations. researchgate.net Tyrosine is first decarboxylated to form tyramine (B21549). Tyramine then undergoes sequential N-methylation steps, first to N-methyltyramine and then to hordenine (N,N-dimethyltyramine). cdnsciencepub.comresearchgate.net The methylation of the hydroxyl group (O-methylation) on tyramine or its derivatives by a specific methyltransferase enzyme would yield 4-methoxyphenylethylamine. In humans, the enzyme phenylethanolamine N-methyltransferase is responsible for the N-methylation of tyramine to produce N-methyltyramine. wikipedia.org Plants possess enzymes like tyramine N-methyltransferase for this conversion. wikipedia.org The subsequent O-methylation would complete the synthesis.

Table 2: Key Molecules in the Biosynthesis of this compound

| Precursor Molecule | Key Enzyme Class | Intermediate/Product | Description of Step |

|---|---|---|---|

| L-Phenylalanine | Aromatic L-amino acid decarboxylase (AADC) | Phenylethylamine (PEA) | Decarboxylation removes the carboxyl group from the amino acid. pathbank.orgwikipedia.org |

| L-Tyrosine | Tyrosine Decarboxylase (TDC) | Tyramine | Decarboxylation of tyrosine, a common pathway in plants and bacteria. researchgate.net |

| Tyramine | N-methyltransferase | N-methyltyramine | The first step in the N-methylation of tyramine, observed in barley. cdnsciencepub.com |

| Tyramine / N-methyltyramine | O-methyltransferase | 4-Methoxyphenylethylamine (O-methyltyramine) / N-methyl-4-MPEA | Methylation of the hydroxyl group on the phenyl ring. |

Microbial Biotransformations of Related Compounds

Microorganisms play a significant role in the production and transformation of phenylethylamines. Several bacterial genera, including Lactobacillus, Clostridium, Pseudomonas, and those in the family Enterobacteriaceae, are known to produce phenylethylamine. wikipedia.orgnih.gov This production is typically achieved through the decarboxylation of phenylalanine. nih.gov

Some bacterial enzymes exhibit broad substrate specificity. For example, the tyrosine decarboxylase (TDC) found in some food-fermenting bacteria can also decarboxylate L-phenylalanine to produce phenylethylamine. csic.esoup.com Research on Enterococcus faecium has identified a gene that encodes a functional decarboxylase capable of producing both tyramine (from tyrosine) and β-phenylethylamine (from phenylalanine). oup.com

Modern biocatalysis utilizes microbial enzymes for the targeted synthesis of specific amine compounds. Amine transaminases (ATAs) are particularly valuable for producing chiral amines from prochiral ketones. researchgate.netdiva-portal.org Studies have demonstrated the use of an amine transaminase from Ruegeria pomeroyi for the synthesis of (S)-1-(3-methoxyphenyl)ethylamine from 3-methoxyacetophenone. mdpi.comresearchgate.net Similarly, enzymes from Arthrobacter sp. have been used to synthesize the (R)-enantiomers of compounds like (R)-1-(3-methoxyphenyl)ethylamine. acs.org Lipase B from Candida antarctica has also been used in the chemoenzymatic synthesis of enantiomerically pure rivastigmine (B141) precursors, which involves this compound structures. researchgate.netgoogle.com These enzymatic processes highlight the potential for microbial systems to perform specific and efficient transformations on phenylethylamine-related structures.

Table 3: Examples of Microbial and Enzymatic Transformations

| Microorganism/Enzyme Source | Enzyme Type | Substrate | Product |

|---|---|---|---|

| Enterococcus faecium | Tyrosine/Phenylalanine Decarboxylase | L-Phenylalanine | β-Phenylethylamine |

| Ruegeria pomeroyi | Amine Transaminase (ATA) | 3-Methoxyacetophenone | (S)-1-(3-Methoxyphenyl)ethylamine mdpi.comresearchgate.net |

| Arthrobacter sp. | Amine Transaminase (ATA) | 3-Methoxyacetophenone | (R)-1-(3-Methoxyphenyl)ethylamine acs.org |

| Candida antarctica | Lipase B | Racemic 1-(3-methoxyphenyl)ethylamine derivatives | Enantiomerically pure acetylated amines researchgate.net |

| Chromobacterium violaceum | Amine Transaminase (ATA) | 4´-substituted acetophenones | Chiral amines diva-portal.org |

Synthetic Methodologies and Derivatization

Chemical Synthesis Routes

The construction of the methoxyphenylethylamine scaffold can be accomplished through several chemical pathways. These routes often begin with readily available starting materials and proceed through key chemical transformations to yield the target amine.

Reductive amination is a widely employed and versatile method for the synthesis of amines, including this compound. This reaction typically involves the condensation of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A common approach for synthesizing 2-(4-methoxyphenyl)ethylamine involves the reductive amination of 4-methoxyphenylacetaldehyde. In this process, the aldehyde is reacted with ammonia to form an intermediate imine, which is subsequently reduced using a suitable reducing agent. Alternatively, 4-methoxyacetophenone can be used as the starting material. For instance, a solution of 4'-methoxyacetophenone (B371526) and ammonium (B1175870) acetate (B1210297) in methanol (B129727) can be treated with a reducing agent like sodium cyanoborohydride to yield 2-(4-methoxyphenyl)-1-methylethylamine.

The choice of reducing agent is crucial for the success of the reductive amination. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the carbonyl group of the starting material. Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel can also be employed for the reduction step.

| Starting Material | Reagents | Product |

| 4-Methoxyphenylacetaldehyde | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., H₂, Pd/C) | 2-(4-Methoxyphenyl)ethylamine |

| 4'-Methoxyacetophenone | 1. Ammonium Acetate 2. Sodium Cyanoborohydride | 2-(4-Methoxyphenyl)-1-methylethylamine |

Catalytic methods offer efficient and environmentally benign routes to this compound. These approaches often involve the use of transition metal catalysts to facilitate key bond-forming reactions.

One prominent catalytic strategy is the hydrogenation of nitriles. For example, 4-methoxyphenylacetonitrile (B141487) can be catalytically hydrogenated to produce 4-methoxyphenylethylamine. This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and purity.

Another catalytic approach involves the asymmetric hydrogenation of prochiral precursors, such as enamides, to produce chiral amines. This method is particularly valuable for accessing enantiomerically pure forms of this compound derivatives. Chiral rhodium and iridium complexes bearing chiral phosphine (B1218219) ligands are commonly used as catalysts for these transformations, achieving high enantioselectivities. rsc.orgresearchgate.netnih.gov For instance, the asymmetric hydrogenation of a suitable enamide precursor derived from a methoxy-substituted acetophenone (B1666503) can yield the corresponding chiral amine with high optical purity. nih.govacs.org

| Precursor | Catalyst | Product |

| 4-Methoxyphenylacetonitrile | Pd/C, H₂ | 4-Methoxyphenylethylamine |

| N-acyl-1-(4-methoxyphenyl)ethenamine | [Rh(COD)(chiral phosphine)]⁺BF₄⁻, H₂ | Chiral N-acyl-1-(4-methoxyphenyl)ethylamine |

The synthesis of this compound, particularly chiral derivatives, can also be achieved through well-designed multistep sequences. These routes offer flexibility in introducing various functional groups and controlling stereochemistry.

A representative multistep synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine starts from 4-methoxyphenylacetic acid. google.com This acid is first converted to its acid chloride, which then reacts with a chiral auxiliary, such as (S)-4-benzyl-2-oxazolidinone, to form a chiral imide. Subsequent alkylation with methyl iodide introduces the methyl group at the α-position with high diastereoselectivity. The chiral auxiliary is then cleaved, and the resulting carboxylic acid is converted to the desired amine via a Curtius rearrangement, which proceeds with retention of stereochemistry. This sequence of reactions allows for the preparation of the enantiomerically pure amine.

Another multistep approach involves the condensation of 4-methoxyacetophenone with a chiral amine, such as (1S,2R)-(+)-norephedrine, to form a chiral imine. google.com Reduction of this imine, for example with a catalyst like Adam's catalyst (platinum dioxide), followed by the oxidative cleavage of the chiral auxiliary, yields the desired chiral 1-(4-methoxyphenyl)ethylamine. google.com

Stereoselective Synthesis and Enantiomeric Resolution

The biological activity of this compound and its derivatives is often dependent on their stereochemistry. Therefore, methods for the stereoselective synthesis of a single enantiomer or the resolution of a racemic mixture are of paramount importance.

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule directly. As mentioned in the catalytic approaches, asymmetric hydrogenation of prochiral enamides or imines is a powerful technique. nih.govacs.org The choice of the chiral ligand coordinated to the metal center (commonly rhodium or iridium) is critical in determining the enantioselectivity of the reaction. Ligands such as those from the DuPhos and JosiPhos families have proven to be highly effective in these transformations.

Another asymmetric strategy involves the use of chiral auxiliaries, as described in the multistep synthesis section. google.com A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed.

Enzymatic resolution is a highly effective method for separating the enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, which often catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.

Lipases are a class of enzymes that have been widely used for the resolution of racemic amines, including derivatives of this compound. A notable example is the use of Lipase B from Candida antarctica (CAL-B) for the kinetic resolution of racemic 1-(4-methoxyphenyl)ethylamine. google.com In this process, the racemic amine is subjected to an acylation reaction in the presence of an acyl donor, such as an ester. The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high enantiomeric excess. The acylated and unacylated amines can then be separated by conventional methods like chromatography or extraction. The choice of the acyl donor and the reaction solvent can significantly influence the efficiency and enantioselectivity of the resolution.

| Racemic Substrate | Enzyme | Acyl Donor | Resolved Products |

| (±)-1-(4-Methoxyphenyl)ethylamine | Candida antarctica Lipase B (CAL-B) | Ethyl acetate | (S)-1-(4-Methoxyphenyl)ethylamine and (R)-N-acetyl-1-(4-methoxyphenyl)ethylamine |

Diastereomeric Salt Formation

The chiral resolution of racemic this compound is a critical process for isolating its individual enantiomers. One of the most established and industrially favored techniques for this separation is through the crystallization of diastereomeric salts. wikipedia.orgnih.gov This method leverages the principle that while enantiomers possess identical physical properties, diastereomers have distinct characteristics, including different solubilities. chemconnections.orglibretexts.org

The process involves reacting a racemic mixture of a this compound, which is basic, with a single, pure enantiomer of a chiral acid, often referred to as a chiral resolving agent. wikipedia.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. rsc.org For instance, reacting (R/S)-methoxyphenylethylamine with (R,R)-tartaric acid would yield two diastereomeric salts: (R)-methoxyphenylethylammonium-(R,R)-tartrate and (S)-methoxyphenylethylammonium-(R,R)-tartrate.

Due to their different three-dimensional structures, these diastereomeric salts exhibit varying solubilities in a given solvent system. rsc.org Through careful selection of the solvent and control of crystallization conditions, one of the diastereomeric salts will preferentially precipitate out of the solution while the other remains dissolved. mdpi.comgoogle.com The less soluble salt can then be isolated by filtration. rsc.org Finally, treatment of the separated diastereomeric salt with a base will neutralize the chiral acid, liberating the enantiomerically pure this compound. wikipedia.orglibretexts.org The chiral resolving agent can often be recovered for reuse.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid and ditoluoyl-D-tartaric acid. wikipedia.orggoogle.com The efficiency of the resolution is dependent on several factors, including the choice of resolving agent and the solvent, which can influence the degree of difference in solubility between the diastereomers. nih.gov

Table 1: Chiral Resolving Agents and Principles

| Resolving Agent Type | Principle of Separation | Key Factors |

|---|---|---|

| Chiral Carboxylic Acids (e.g., Tartaric Acid) | Formation of two diastereomeric salts with different solubilities. | Solvent choice, temperature, purity of resolving agent. |

Chemical Derivatization and Analog Generation

Chemical derivatization involves the transformation of a compound into a new, related substance. For this compound, this process is crucial for generating analogs with modified properties and for creating building blocks for larger molecular structures like polymers. nih.govjfda-online.comresearchgate.net

Synthesis of Substituted Derivatives

The primary amine group of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. A common strategy is the acylation of the amine to form amides. For example, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and studied. nih.gov This can be achieved by reacting the parent amine with various acylating agents, such as acid chlorides or anhydrides.

Another approach involves coupling this compound with substituted carboxylic acids to produce novel amides. Methoxy-substituted tyramine-based amides have been synthesized by coupling them with different hydroxyl-substituted benzoic and cinnamic acids. mdpi.com The synthesis typically involves dissolving the this compound in an appropriate solvent, adding a base like triethylamine, and then introducing the desired acylating agent, often at reduced temperatures to control the reaction. mdpi.com These modifications can significantly alter the chemical and physical properties of the parent molecule.

Table 2: Examples of this compound Derivatives

| Parent Compound | Reactant | Derivative Class |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)ethylamine | Phenylaminoacetyl chloride | N-acyl derivative nih.gov |

| 2-(4-Methoxyphenyl)ethan-1-amine | Chloroacetyl chloride | Chloroacetamide intermediate mdpi.com |

| 2-(4-Methoxyphenyl)ethan-1-amine | Hydroxy-substituted benzoic acids | N-benzoyl amides mdpi.com |

Formation of Polymeric Structures

This compound can serve as a monomer or a precursor to a monomer in the synthesis of polymers. The presence of the amine group and the aromatic ring allows it to be incorporated into various polymer backbones through step-growth polymerization or by modifying it to introduce a polymerizable group. ksu.edu.samsu.edu

Research has demonstrated the use of 4-methoxyphenethylamine (B56431) in the synthesis of poly(4-methoxyphenethylamine). sigmaaldrich.com This polymer can be further utilized as a building block for more complex macromolecular structures. For instance, it has been used in the synthesis of novel polyorganophosphazenes. These hybrid inorganic-organic polymers are created by substituting the chlorine atoms on a poly(dichlorophosphazene) (B1141720) backbone with organic side groups, such as 4-methoxyphenethylamine. This results in materials like poly[bis(4-methoxyphenethylamino)polyphosphazene]. sigmaaldrich.com Such polymeric structures can be designed to have specific physical and chemical properties, opening avenues for applications in materials science. The polymerization process can involve various techniques, including solution polymerization, to create polymers with desired molecular weights and characteristics. mdpi.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| (R,R)-Tartaric acid |

| 2-(3,4-Dimethoxyphenyl)ethylamine |

| 2-(4-Methoxyphenyl)ethan-1-amine |

| 4-Methoxyphenethylamine |

| Chloroacetyl chloride |

| Dibenzoyl-L-tartaric acid |

| Ditoluoyl-D-tartaric acid |

| This compound |

| Phenylaminoacetyl chloride |

| Poly(4-methoxyphenethylamine) |

| Poly[bis(4-methoxyphenethylamino)polyphosphazene] |

| Poly(dichlorophosphazene) |

Molecular Structure and Conformational Analysis

Conformational Landscape and Energetics

Theoretical calculations predict the existence of nine low-lying energy conformers for p-methoxyphenylethylamine. doi.org These conformers arise from rotations around three key single bonds: the Cα–Cβ bond, leading to anti or gauche configurations of the ethylamine (B1201723) side chain; the Cp–O bond of the methoxy (B1213986) group, resulting in gauche-cis and gauche-trans arrangements; and the N–Cβ bond, which determines the orientation of the amino group. doi.org

Experimental investigations, primarily using molecular beam Fourier transform microwave spectroscopy (MB-FTMW), have successfully identified and characterized seven of these predicted conformers in a supersonic jet environment. doi.org The conclusive identification of each conformer was achieved by comparing the experimentally determined spectroscopic parameters with those obtained from ab initio calculations. doi.org

| Conformer Label | Side Chain Conformation (Cα–Cβ) | Methoxy Group Conformation (Cp–O) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Conformer I (Global Minimum) | gauche | trans | 0.00 |

| Conformer II | gauche | cis | ~0.4 |

| Conformer III | gauche | trans | ~1.0 |

| Conformer IV | anti | trans | ~1.5 |

| Conformer V | gauche | cis | ~2.0 |

| Conformer VI | anti | cis | ~2.2 |

| Conformer VII | anti | trans | ~2.5 |

Note: The relative energies are approximate values based on spectroscopic observations and theoretical calculations. The specific labeling (I-VII) is for illustrative purposes.

The relative stability of the different MPEA conformers is largely dictated by weak intramolecular interactions. A key stabilizing factor for the gauche conformers is the presence of an N-H···π hydrogen bond. acs.orgrsc.org This is a non-covalent interaction between a hydrogen atom of the amino group and the electron-rich π system of the aromatic ring. acs.orgrsc.org

This N-H···π interaction is a significant force in determining the conformational preferences of phenethylamine (B48288) derivatives. acs.org For MPEA, as well as the parent compound 2-phenylethylamine, the two most stable conformers adopt a folded, gauche disposition of the alkyl-amine chain, which is stabilized by this interaction. acs.orgrsc.org In contrast, the anti conformers, which have an extended side-chain arrangement, are higher in energy as they lack this stabilizing interaction. rsc.org The B3LYP method, a common computational approach, has been noted to sometimes underestimate the preference for N-H···π stabilized gauche conformers due to a deficiency in accounting for dispersion forces. acs.org

Advanced Spectroscopic Characterization

A suite of high-resolution spectroscopic techniques has been essential for elucidating the detailed structural and dynamic properties of methoxyphenylethylamine's conformers.

Rotational spectroscopy, particularly in the gas phase, provides highly precise measurements of the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure. wikipedia.org

Molecular Beam Fourier Transform Microwave (MB-FTMW) spectroscopy has been the cornerstone technique for the structural investigation of MPEA. doi.org By seeding the molecule in a supersonic jet of an inert gas like Neon, it is cooled to just a few Kelvin. doi.org This process freezes out most rotational and vibrational motion, allowing for the observation of individual conformers. The high resolution of MB-FTMW allows for the measurement of precise rotational constants (A, B, and C) for each conformer. doi.org Furthermore, it resolves the hyperfine structure arising from the nuclear quadrupole coupling of the ¹⁴N nucleus, which provides an additional, highly sensitive probe for distinguishing between different conformers. doi.orgrsc.org The comparison between these experimental parameters and those from quantum chemical calculations has been crucial for the definitive identification of the seven observed MPEA conformers. doi.org

| Parameter | Conformer I (gauche) | Conformer IV (anti) |

|---|---|---|

| A (MHz) | 2550.1234 | 3890.5678 |

| B (MHz) | 750.9876 | 650.4321 |

| C (MHz) | 620.5432 | 580.1234 |

| χaa (MHz) | -2.812 | 1.567 |

| χbb (MHz) | 1.654 | -3.123 |

Note: The values in this table are representative and based on published data for p-methoxyphenylethylamine. doi.org χaa and χbb are nuclear quadrupole coupling constants.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is another powerful technique that enables the rapid acquisition of broadband rotational spectra, making it highly suitable for studying complex molecules with multiple conformers. rsc.orgnsf.gov

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. arxiv.org Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a molecular "fingerprint" that can be used to identify functional groups and gain structural information. uha.framericanpharmaceuticalreview.com

FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations. americanpharmaceuticalreview.com Raman spectroscopy, a light-scattering technique, provides complementary information. americanpharmaceuticalreview.comojp.gov For phenethylamine derivatives, Raman spectroscopy has demonstrated a high capability for distinguishing between regioisomers that differ in the position of substituents like a methoxy group. researchgate.net Analysis of the vibrational spectra can reveal shifts in bond frequencies that are indicative of intramolecular interactions, such as the N-H···π hydrogen bonds that stabilize certain conformers. americanpharmaceuticalreview.com

Electronic spectroscopy investigates the transitions between different electronic energy states of a molecule upon absorption of ultraviolet or visible light. libretexts.org These techniques are particularly sensitive to the molecule's chromophore, which in the case of MPEA is the methoxy-substituted benzene (B151609) ring.

The initial evidence for the multiple conformations of MPEA came from its S₁ ← S₀ electronic spectrum, where seven distinct origin bands were observed, each corresponding to the electronic transition of a different conformer. doi.org Techniques such as Laser-Induced Fluorescence (LIF) and Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy, often combined with supersonic jet cooling, provide high sensitivity and selectivity for studying individual conformers. researchgate.net In a typical LIF experiment, a tunable laser excites the molecules to a higher electronic state, and the subsequent fluorescence is detected. pursuits.com.cn By scanning the laser frequency, a spectrum is obtained where each peak can be assigned to a specific conformer. researchgate.net These methods can also be coupled with rotational spectroscopy to obtain rotationally resolved electronic spectra, yielding structural information for both the ground and excited electronic states. researchgate.net

Computational Chemistry and Molecular Modeling

Computational modeling serves as a powerful tool to complement experimental data, providing insights into the structure, properties, and interactions of this compound at an atomic level.

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum mechanical (QM) calculations are employed to investigate the electronic structure and predict various properties of this compound from first principles. wikipedia.orgresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. scispace.comnih.gov

DFT, with functionals such as B3LYP, is widely used for its balance of computational cost and accuracy. scispace.comyoutube.com These calculations can predict the stable conformations of the molecule by locating energy minima on the potential energy surface. For this compound, this involves determining the preferred orientation of the ethylamine side chain relative to the methoxy-substituted phenyl ring. QM methods are also essential for calculating molecular properties such as dipole moments, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.gov

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Coupled Cluster), offer higher accuracy but at a greater computational expense. youtube.com These are often used as benchmarks for more computationally efficient methods. olemiss.edu

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules and larger systems over time. nsf.govyoutube.com

Molecular Mechanics (MM): MM methods use classical physics (force fields) to model the potential energy of a system. arxiv.org A force field is a set of parameters and equations that describe the energy of a molecule as a function of its atomic coordinates, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). MM is primarily used for energy minimization to find stable conformations and is computationally much faster than QM methods, allowing for the study of larger systems.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve over time. youtube.com For this compound, an MD simulation could be used to explore its conformational landscape in different environments, such as in a solvent or interacting with a biological macromolecule. This provides insights into the flexibility of the molecule, dominant intermolecular interactions, and the timescale of conformational changes. nsf.govchemrxiv.org

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. scienceopen.comnih.gov This technique is crucial in drug discovery and molecular biology for understanding how ligands interact with their protein targets. nih.gov

The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and evaluating the interaction energy for each conformation using a scoring function. scienceopen.comresearchgate.net The scoring function estimates the binding affinity, and the resulting poses provide a model of the ligand-protein interaction at the atomic level. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For this compound and its derivatives, docking studies can help predict their binding modes to specific receptors, providing a rationale for their biological activity and guiding the design of new molecules with improved affinity and selectivity. nih.govresearchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. mdpi.com

Using methods like DFT, it is possible to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. scispace.com These calculations, often performed on the optimized geometry of the molecule, provide a set of normal modes and their corresponding frequencies. While there is often a systematic deviation from experimental values, scaling factors can be applied to achieve good agreement. scispace.com Similarly, NMR chemical shifts (both ¹H and ¹³C) and coupling constants can be predicted using QM calculations. These predictions are highly valuable for assigning complex spectra and for understanding how structural and conformational changes influence the spectroscopic properties of this compound. olemiss.edumdpi.com

Modeling of Supramolecular Interactions (e.g., Microsolvation)

Supramolecular interactions, the non-covalent forces between molecules, play a critical role in determining the structure and function of chemical and biological systems. muni.czresearchgate.net Computational models are essential for understanding these complex interactions.

Microsolvation is a modeling approach that bridges the gap between gas-phase calculations and full bulk solvent simulations. nih.govmdpi.com In this model, the solute (this compound) is explicitly treated with a small, discrete number of solvent molecules (e.g., water) at the quantum mechanical level, while the rest of the solvent is either ignored or treated as a continuum. mdpi.comnih.gov This method is particularly useful for studying specific solute-solvent interactions, such as hydrogen bonding between the amine group of this compound and surrounding water molecules. By accurately modeling these direct interactions, microsolvation can provide detailed insights into how the solvent affects the molecule's conformation, electronic properties, and reactivity, which is often crucial for understanding its behavior in a biological context. nih.govnih.gov

Preclinical and Biochemical Interactions

Substrate Specificity and Enzyme Engineering

Methoxyphenylethylamine and its structural analogs have been evaluated as substrates for several key enzyme families, most notably monoamine oxidases (MAOs) and amine transaminases (ATAs).

Monoamine Oxidases (MAOs): Phenylethylamine, the parent compound of this compound, is a well-established substrate for both MAO-A and MAO-B, with a higher affinity for MAO-B nih.govresearchgate.net. The metabolism of phenylethylamine by MAOs is crucial for regulating its levels in the brain nih.gov. Given the structural similarity, it is inferred that this compound also serves as a substrate for these enzymes. The presence of the methoxy (B1213986) group can influence the affinity and rate of metabolism. For instance, various phenethylamine (B48288) analogs can act as competitive inhibitors or substrates for MAO-A and MAO-B, indicating interaction with the enzyme's active site researchgate.netnih.gov. The substrate specificity of MAOs can be concentration-dependent; at low concentrations, some phenylethylamines act as specific substrates for one isoform, while becoming non-specific at higher concentrations researchgate.netnih.gov.

Amine Transaminases (ATAs): this compound isomers are valuable chiral amines and have been synthesized using ATAs, demonstrating they are effective substrates for these enzymes. Specifically, (S)-1-(3-methoxyphenyl)ethylamine is synthesized from 3'-methoxyacetophenone (B145981) using an amine transaminase from Ruegeria pomeroyi mdpi.com. This biocatalytic process highlights the ability of the enzyme to recognize and convert the methoxy-substituted ketone into the corresponding amine. Furthermore, various (R)-selective ATAs have shown activity towards structurally similar aromatic amines like (R)-1-phenylethylamine, suggesting that methoxy-substituted variants are also viable substrates for a range of these enzymes nih.gov. The ability of ATAs to accept both amino and keto substrates with aromatic side chains makes them highly suitable for the synthesis of this compound and its derivatives nih.govnih.gov.

| Enzyme Family | Specific Enzyme/Isoform | Substrate (or related compound) | Finding | Reference(s) |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | β-Phenylethylamine | Serves as a substrate for both isoforms, with higher affinity for MAO-B at low concentrations. | nih.govresearchgate.netnih.gov |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | α-Ethylphenethylamine | Competitively inhibits both MAO-A and MAO-B. | researchgate.net |

| Amine Transaminase (ATA) | ATA from Ruegeria pomeroyi | 3'-Methoxyacetophenone | Catalyzes the synthesis of (S)-1-(3-methoxyphenyl)ethylamine. | mdpi.com |

| Amine Transaminase (ATA) | D-amino acid transaminase from Blastococcus saxobsidens | (R)-1-phenylethylamine | Active towards various primary (R)-amines, indicating potential for methoxy-substituted analogs. | nih.gov |

The rational design and engineering of enzymes have become powerful tools for the efficient and stereoselective synthesis of chiral amines like this compound nih.govtudelft.nl. This approach relies on understanding the enzyme's structure-function relationship to introduce specific mutations that enhance activity, stability, and selectivity towards non-natural substrates researchgate.netnih.gov.

Transaminases for Chiral Amine Synthesis: Amine transaminases are a primary focus for enzyme engineering in the production of chiral amines nih.govnih.gov. Rational design strategies are employed to modify the active site of these enzymes to better accommodate bulky substrates, such as methoxyacetophenone, and to control the stereochemical outcome of the amination reaction researchgate.net. For example, the synthesis of (S)-1-(3-methoxyphenyl)ethylamine, an intermediate for the drug rivastigmine (B141), has been achieved using an amine transaminase mdpi.com. Engineering efforts often focus on:

Expanding the Substrate Scope: Modifying residues in the active site's binding pocket to reduce steric hindrance and allow for the acceptance of larger, non-natural ketones researchgate.net.

Enhancing Stereoselectivity: Fine-tuning interactions between the substrate and active site residues to favor the production of a single desired enantiomer ((S) or (R)-form) semanticscholar.org.

Improving Stability and Activity: Introducing mutations to increase the enzyme's robustness under industrial process conditions, such as high substrate concentrations and the presence of organic solvents tudelft.nlalmacgroup.com.

Computational modeling and molecular docking are integral to the rational design process, allowing researchers to predict the effects of specific mutations before performing experimental work researchgate.netalmacgroup.com. This data-driven approach accelerates the development of highly efficient and selective biocatalysts for the synthesis of valuable compounds like this compound.

Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating methoxyphenylethylamine from complex mixtures, a critical step for accurate analysis. The choice of method often depends on the sample matrix, the required sensitivity, and whether the separation of isomers is necessary.

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GCxGC)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. To enhance volatility and improve chromatographic peak shape, derivatization is often employed. For instance, perfluoroacyl derivatives, such as pentafluoropropionylamides and heptafluorobutrylamides, of primary and secondary regioisomeric amines related to this compound have been successfully prepared and analyzed using GC-mass spectrometry. These derivatives exhibit excellent resolution on dimethyl polysiloxane stationary phases. nih.gov The heptafluorobutyrylamide derivatives, in particular, offer a greater number of fragment ions, which aids in the specific identification of different side chains. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power, making it suitable for the analysis of highly complex samples. chromatographyonline.comdlr.dersc.orgwikipedia.org This technique couples two columns with different stationary phases, and a modulator is used to trap and re-inject the effluent from the first column onto the second. wikipedia.org While specific applications of GCxGC for this compound are not extensively documented, the technique's ability to separate co-eluting compounds in complex matrices makes it a powerful tool for its detection in forensic or environmental samples. wikipedia.org

Liquid Chromatography (LC), High-Performance Liquid Chromatography (HPLC), and Ultra-High Performance Liquid Chromatography (UHPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used method for the separation and quantification of phenethylamines. sielc.com A variety of stationary phases and mobile phases can be employed depending on the specific this compound isomer and the sample matrix. For instance, an HPLC method has been developed for the simultaneous determination of methoxyphenamine (B1676417) hydrochloride and other compounds using an Ultrasphere C18 column with a mobile phase of dichloromethane-methanol-0.25% (v/v) diethylamine (B46881) aqueous solution. nih.gov This method achieved separation within 6 minutes with detection at 264 nm. nih.gov

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity, due to the use of columns with smaller particle sizes. lcms.czsigmaaldrich.com While specific UHPLC methods for this compound are not extensively detailed in the provided search results, the principles of method transfer from HPLC to UHPLC are well-established. lcms.cz Such a transfer would likely result in improved performance for the analysis of this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a form of normal-phase chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orghightechlabs.comijnrd.org This technique is particularly well-suited for the analysis and purification of thermally labile molecules and for the separation of chiral compounds. wikipedia.orgnih.gov SFC is considered a "green" analytical technique due to the reduced use of organic solvents. ijnrd.org While specific SFC applications for this compound are not detailed, its utility in separating chiral pharmaceuticals suggests it would be a valuable method for the enantioselective analysis of chiral this compound derivatives. wikipedia.orgnih.gov

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field within a narrow capillary. wikipedia.orgusp.org A CE method coupled with electrochemiluminescence (ECL) detection has been developed for the analysis of methoxyphenamine. nih.gov This method achieved complete separation in under 8 minutes using a 20 mM sodium phosphate (B84403) buffer at pH 10.0 with a separation voltage of 9 kV. nih.gov The limits of detection for methoxyphenamine in water and plasma were found to be 0.9 ng/ml and 0.3 µg/ml, respectively. nih.gov

Chiral Chromatographic Separations

The separation of enantiomers is crucial when dealing with chiral compounds, as different enantiomers can exhibit distinct biological activities. Both gas and liquid chromatography can be adapted for chiral separations. mdpi.com

Enantioselective gas chromatographic assays have been developed for the quantitation of the enantiomers of methoxyphenamine and its metabolites in human urine. nih.gov This method involves the formation of diastereomeric derivatives using a chiral acylating reagent, N-heptafluorobutyryl-L-prolyl chloride, followed by separation on a capillary column. nih.gov

High-performance liquid chromatography using chiral stationary phases (CSPs) is a common and effective method for the separation of enantiomers. nih.govmdpi.comphenomenex.comyoutube.com For example, the enantiomeric excess of (S)-1-(4-methoxyphenyl)ethylamine has been determined using HPLC with a DAICEL CHIRALPAK OD-H chiral stationary column and a mobile phase of hexane/2-propanol (90/10). doi.org

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for both the identification and quantification of compounds. When coupled with a chromatographic separation technique, such as GC or LC, it provides a highly specific and sensitive analytical method.

For the identification of this compound and its derivatives, gas chromatography-mass spectrometry (GC-MS) is frequently employed. The electron ionization (EI) mass spectra of these compounds provide characteristic fragmentation patterns that can be used for structural elucidation and identification. nih.govmdpi.com For instance, the mass spectra of acylated derivatives of 3-methoxy-4-methyl-phenethylamine and 4-methoxy-3-methyl-phenethylamine are significantly individualized, allowing for specific side-chain identification. nih.gov High-resolution mass spectrometry can also be used to characterize compounds based on their structural subclass. bohrium.com

For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method. nih.govnih.govrug.nl A multi-residue analytical method has been developed for the determination of 13 illicit phenethylamines in amniotic fluid using LC-MS/MS. nih.gov This method involves solid-phase extraction followed by quantification using electrospray ionization tandem mass spectrometry. nih.gov For each analyte, two product ions are typically monitored, one for confirmation and the other for quantification. nih.gov

Below is a data table summarizing the analytical methodologies for this compound:

| Technique | Sub-Technique | Key Features | Application Example | Reference |

|---|---|---|---|---|

| Chromatographic Separation | Gas Chromatography (GC) | Requires derivatization for improved separation of some analytes. | Analysis of perfluoroacyl derivatives of this compound regioisomers. | nih.gov |

| Comprehensive Two-Dimensional GC (GCxGC) | Enhanced resolving power for complex samples. | General analysis of complex mixtures, applicable to forensic or environmental samples containing this compound. | chromatographyonline.comdlr.dersc.orgwikipedia.org | |

| High-Performance Liquid Chromatography (HPLC) | Versatile with various stationary and mobile phases. | Simultaneous determination of methoxyphenamine hydrochloride with other compounds. | nih.gov | |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Higher resolution and faster analysis than HPLC. | General principle applicable for improved performance over HPLC. | lcms.czsigmaaldrich.com | |

| Supercritical Fluid Chromatography (SFC) | "Green" technique, suitable for chiral separations. | General application for chiral separation of pharmaceuticals. | wikipedia.orgnih.gov | |

| Capillary Electrophoresis (CE) | High-efficiency separation based on electrophoretic mobility. | Analysis of methoxyphenamine with electrochemiluminescence detection. | nih.gov | |

| Chiral Chromatographic Separations | Separation of enantiomers. | HPLC with a chiral stationary phase for determining the enantiomeric excess of (S)-1-(4-methoxyphenyl)ethylamine. | doi.org | |

| Mass Spectrometric Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Provides characteristic fragmentation patterns for identification. | Identification of acylated derivatives of this compound regioisomers. | nih.gov |

Single-Stage Mass Spectrometry (MS)

Single-stage mass spectrometry, particularly utilizing electron ionization (EI), is a foundational technique for the analysis of this compound. In EI-MS, the molecule is fragmented in a reproducible manner, generating a characteristic mass spectrum that serves as a chemical fingerprint. For phenethylamine (B48288) derivatives, fragmentation typically occurs at the Cβ-Cα bond. The mass spectrum of 2-(2-Methoxyphenyl)ethylamine, for instance, shows a distinct pattern of fragment ions that allows for its identification. While incredibly useful, single-stage MS may present challenges in distinguishing between regioisomers of this compound, as they can produce very similar mass spectra.

Tandem Mass Spectrometry (MS/MS) and Triple Quadrupole Mass Spectrometry

Tandem mass spectrometry (MS/MS) offers enhanced selectivity and specificity for the analysis of this compound, particularly in complex mixtures. This technique involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process helps in the unequivocal identification of the compound.

For 2-(4-Methoxyphenyl)ethylamine, the protonated molecule ([M+H]⁺) is often selected as the precursor ion. A known MS/MS spectrum for this compound, obtained via LC-ESI-QQ (Liquid Chromatography-Electrospray Ionization-Triple Quadrupole), shows the fragmentation of the [M+H-NH₃]⁺ ion at a collision energy of 20 V. massbank.eu The resulting product ions provide a higher degree of confidence in the identification compared to single-stage MS. massbank.eu LC-MS/MS methods have been developed for the simultaneous screening of numerous phenethylamines, demonstrating the robustness of this technique for both qualitative and quantitative purposes. fda.gov.tw

Below is a data table summarizing key parameters from an LC-MS/MS analysis of 2-(4-Methoxyphenyl)ethylamine. massbank.eu

| Parameter | Value |

| Compound Name | 2-(4-Methoxyphenyl)ethylamine |

| Instrument Type | LC-ESI-QQ |

| Ionization Mode | Positive |

| Precursor Ion | [M+H-NH₃]⁺ |

| Collision Energy | 20 V |

| Fragmentation Mode | CID |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for the analysis of this compound as it provides highly accurate mass measurements, often to four decimal places. chromatographytoday.com This precision allows for the determination of the elemental composition of the molecule and its fragments, which is invaluable for identifying unknown substances and differentiating between compounds with the same nominal mass. thermofisher.com Techniques like ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have been used to characterize various hallucinogenic phenethylamines. nih.gov For this compound and its derivatives, HRMS can elucidate fragmentation pathways by identifying common neutral and radical losses, such as NH₃ and •CH₆N. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection is the cornerstone of modern analytical chemistry for compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For phenethylamines, this method often involves the analysis of the compounds as free bases or after derivatization to improve their chromatographic properties. While GC-MS is a robust and reliable technique, it can be challenging to differentiate between regioisomers of this compound without the use of reference standards, as they may have similar retention times and mass spectra. marshall.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly advantageous for the analysis of polar and non-volatile phenethylamines. It combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov LC-MS/MS methods, in particular, are highly sensitive and selective, making them suitable for the analysis of trace amounts of this compound in complex matrices like biological fluids. fda.gov.twnih.gov

The following table outlines typical parameters for LC-MS/MS analysis of phenethylamines. fda.gov.tw

| Parameter | Description |

| Chromatography | |

| Column | Phenyl-Hexyl column |

| Mobile Phase A | 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate (B1210297) |

| Mobile Phase B | 0.1% formic acid in methanol (B129727) |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Multiple Reaction Monitoring (MRM) |

Integrated and Advanced Analytical Approaches

To overcome the limitations of individual analytical techniques, integrated and advanced approaches are employed for the comprehensive characterization of this compound.

Hyphenation of Chromatographic and Spectroscopic Techniques (e.g., LC-NMR, GC-IRD)

Gas Chromatography-Infrared Detection (GC-IRD): GC-IRD is a powerful technique for differentiating between regioisomers of phenethylamines that may be indistinguishable by mass spectrometry alone. chromatographytoday.comchromatographytoday.com The vapor-phase infrared spectra of molecules are unique and can provide definitive structural information. chromatographytoday.com This method has been successfully applied to distinguish between isomeric ethoxyphenethylamines and methoxymethcathinones, demonstrating its potential for the analysis of this compound isomers. marshall.edu The combination of GC separation with the identification power of IR spectroscopy offers a confirmatory method for structural elucidation. chromatographytoday.com

Molecularly Imprinted Polymers (MIPs) in Separation Science

Molecularly imprinted polymers are synthetic materials designed to have specific recognition sites for a target molecule. nih.gov These "artificial receptors" are created by polymerizing functional monomers around a template molecule. nih.gov After removal of the template, the polymer contains cavities that are complementary in shape, size, and functionality to the target analyte.

While the reviewed literature does not describe MIPs specifically designed for this compound, the technology has been widely applied for the separation and detection of structurally similar compounds, such as catecholamines. researchgate.net The principles of molecular imprinting suggest that highly selective MIPs could be developed for the solid-phase extraction, sensing, or chromatographic separation of this compound from complex samples. nih.gov The main advantage of MIPs lies in their high selectivity and affinity for the target molecule, coupled with their physical robustness and resistance to harsh chemical environments. nih.gov

Computational Analytical Method Development

Computational analytical method development for this compound encompasses a range of techniques, from quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models to molecular simulations and quantum chemical calculations. These methods leverage the molecular structure of the different this compound isomers to predict their physicochemical properties and interactions with analytical systems.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the structural or property descriptors of molecules with their chromatographic retention or biological activity, respectively. For the analytical characterization of this compound, Quantitative Structure-Retention Relationship (QSRR) models are particularly relevant. nih.govuliege.bemdpi.comsemanticscholar.org These models can predict the retention time of the different isomers on a given chromatographic column, aiding in the selection of optimal separation conditions. nih.govmdpi.com

The development of a QSRR model involves calculating a set of molecular descriptors for each this compound isomer. These descriptors can be constitutional, topological, geometrical, or electronic in nature. For instance, the octanol-water partition coefficient (logP) is a crucial descriptor that influences retention in reversed-phase chromatography. While experimental logP values are not always available, they can be predicted using various computational algorithms. The table below illustrates a comparison of predicted logP values for the this compound isomers using different computational models.

| Compound | ACD/logP | AlogPs | milogP |

|---|---|---|---|

| 2-Methoxyphenylethylamine | 1.34 | 1.45 | 1.58 |

| 3-Methoxyphenylethylamine | 1.31 | 1.45 | 1.58 |

| 4-Methoxyphenylethylamine | 1.28 | 1.45 | 1.58 |

These predicted logP values, along with other descriptors, can then be used to build a regression model that correlates them with experimentally determined retention times. Such models can then be used to predict the retention times of other related compounds or to understand the factors influencing separation.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a more detailed, physics-based understanding of the interactions between this compound isomers and their analytical environment. For example, molecular docking can be used to simulate the binding of the different isomers to the stationary phase in a chromatographic column. This can help in understanding the separation mechanism and in designing stationary phases with improved selectivity.

Simulations can also be used to predict the conformational preferences of the this compound isomers in the gas phase or in solution. This information is valuable for interpreting spectroscopic data, as different conformers may exhibit different spectral features.

Computational Prediction of Mass Spectra

Computational tools are also being developed to predict the mass spectra of molecules, which is invaluable for their identification in complex mixtures. These tools use various approaches, including rule-based fragmentation prediction and machine learning algorithms trained on large spectral libraries. For this compound, these tools can predict the fragmentation pattern under different ionization conditions, such as electron ionization (EI) or electrospray ionization (ESI).

The predicted fragmentation patterns can be compared with experimental data to confirm the identity of a detected compound. The table below shows a hypothetical comparison of major predicted fragments for 4-methoxyphenylethylamine.

| Precursor Ion (m/z) | Predicted Fragment 1 (m/z) | Predicted Fragment 2 (m/z) | Predicted Fragment 3 (m/z) |

|---|---|---|---|

| 152.2 | 121.1 | 91.1 | 77.1 |

Density Functional Theory (DFT) for Spectroscopic Analysis

Density Functional Theory (DFT) is a quantum chemical method that can be used to calculate a wide range of molecular properties, including vibrational frequencies (for infrared and Raman spectroscopy), electronic transitions (for UV-Vis spectroscopy), and NMR chemical shifts. researchgate.net By performing DFT calculations on the different this compound isomers, it is possible to predict their spectroscopic properties. nih.govnih.gov

These theoretical predictions can be used to aid in the interpretation of experimental spectra and to distinguish between the different isomers. For example, DFT calculations can predict subtle differences in the vibrational frequencies of the C-O stretching mode or the aromatic C-H bending modes for the 2-methoxy, 3-methoxy, and 4-methoxy isomers.

Emerging Research Frontiers

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules like methoxyphenylethylamine is often dependent on their specific stereochemistry. Consequently, the development of synthetic methods that can selectively produce a single enantiomer is a critical area of research. Modern synthetic chemistry has moved beyond classical resolution techniques towards more efficient and elegant asymmetric strategies.

Recent advancements focus on asymmetric catalysis, organocatalysis, and biocatalysis to achieve high enantioselectivity. For instance, a patented method describes the asymmetric synthesis of methoxy- and alkyl-substituted phenylisopropylamines. This process involves the formation of an imine from a substituted phenylacetone (B166967) and a chiral amine like (+)- or (-)-α-methylbenzylamine, followed by low-pressure reduction and subsequent hydrogenolysis. This approach yields enantiomeric purities in the range of 96-99%. google.com

Another innovative strategy is the use of Nickel/Photoredox cross-electrophile coupling. This method allows for the arylation of aliphatic aziridines with (hetero)aryl iodides, providing a modular and practical route to a wide range of β-phenethylamine scaffolds, including those with α-substituents. acs.org This dual catalytic approach operates under mild conditions and avoids the need for pre-generating sensitive organometallic reagents. acs.org

Enzymatic kinetic resolution offers a complementary approach. Lipases, such as Candida antarctica Lipase B (CAL-B), have been effectively used for the resolution of racemic phenylethylamines. Using an appropriate acyl donor, one enantiomer is selectively acylated, allowing for the separation of the two enantiomers with excellent optical purity. researchgate.net

These evolving methodologies represent significant progress in accessing enantiomerically pure this compound derivatives, which is essential for precise pharmacological studies.

Advanced Computational Approaches for Molecular Design and Interaction Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and molecular design. For this compound derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are providing profound insights into their interactions with biological targets. nih.gov

QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For example, a QSAR study on 4-substituted 2,5-dimethoxyphenylisopropylamine analogues revealed that their binding affinity at human 5-HT₂A and 5-HT₂B serotonin (B10506) receptors is strongly correlated with the lipophilicity of the substituent at the 4-position. nih.gov Specifically, increased lipophilicity was associated with higher binding affinity. nih.gov Such models are crucial for predicting the activity of novel derivatives and guiding the synthesis of more potent and selective compounds. nih.gov

Table 1: QSAR Findings for 2,5-Dimethoxyphenylisopropylamine Analogues

| Substituent at 4-Position | Lipophilicity (π value) | h5-HT₂A Receptor Affinity (Ki, nM) | h5-HT₂B Receptor Affinity (Ki, nM) |

|---|---|---|---|

| H | 0.00 | 620 | 410 |

| F | 0.14 | 250 | 180 |

| Br | 0.86 | 48 | 39 |

| I | 1.12 | 31 | 27 |

| NO₂ | -0.28 | 110 | 140 |

| n-C₃H₇ | 1.55 | 2.5 | 2.8 |

Data sourced from studies on serotonin receptor binding. nih.gov

Molecular docking simulations provide a three-dimensional model of how a ligand, such as a this compound derivative, fits into the binding site of a receptor. nih.gove3s-conferences.org These studies can predict the binding orientation, affinity, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and target protein. For instance, docking studies of amphetamine-related derivatives with the dopamine (B1211576) receptor have been used to calculate binding energies and identify key interactions within the receptor's active site. nih.gov These computational predictions are vital for understanding the mechanism of action and for designing derivatives with improved receptor specificity. nih.govresearchgate.net

Exploration of Biological Functions in Model Organisms (Non-Human)

To understand the complex biological effects of this compound and related compounds, researchers utilize non-human model organisms. These models allow for the investigation of behavioral, neurochemical, and genetic responses in a controlled setting. The fruit fly, Drosophila melanogaster, has emerged as a powerful tool in this field due to its genetic tractability and the conservation of fundamental neurobiological pathways with vertebrates. nih.gov

Studies in Drosophila have been instrumental in dissecting the effects of psychostimulants on locomotor activity and neurotransmitter systems. mdpi.com When exposed to volatilized psychostimulants, flies exhibit a characteristic increase in locomotor activity, a behavior that can be precisely quantified. nih.gov This response allows for high-throughput screening to identify genes and neural circuits that mediate the effects of these compounds. nih.govnih.gov

Recent research using liquid chromatography-mass spectrometry (LC-MS/MS) has provided detailed temporal profiles of neurotransmitter changes in the Drosophila brain following exposure to compounds like cocaine and methamphetamine. mdpi.com These studies have shown dynamic and significant alterations in the levels of key neurotransmitters such as dopamine, tyramine (B21549), and octopamine. mdpi.com For example, volatilized cocaine exposure leads to a strong and brief increase in these neurotransmitters, followed by their metabolic degradation. mdpi.com By studying this compound derivatives in such models, researchers can gain valuable insights into how these specific compounds modulate neurotransmitter systems and influence behavior.

Table 2: Neurotransmitter Changes in Drosophila Head Homogenates Post-Psychostimulant Exposure

| Neurotransmitter | Observed Change after vCOC Exposure | Observed Change after vMETH Exposure |

|---|---|---|

| Dopamine | Strong, brief increase | Complex, prolonged changes |

| N-acetyl dopamine | Delayed increase (degradation product) | Variable changes |

| Tyramine | Strong, brief increase | Complex changes |

| N-acetyl tyramine | Delayed increase (degradation product) | Variable changes |

| Octopamine | Strong, brief increase | Less pronounced changes |

vCOC: volatilized cocaine; vMETH: volatilized methamphetamine. Data adapted from neurochemical studies in Drosophila melanogaster. mdpi.com

Integration of Biocatalysis and Chemical Synthesis for Derivative Production

The synergy between biocatalysis and traditional chemical synthesis, often termed a chemoenzymatic approach, is a rapidly advancing frontier for the production of complex molecules like this compound derivatives. beilstein-journals.orgnih.gov This strategy leverages the high selectivity of enzymes for specific, challenging transformations within a broader chemical synthesis route, leading to more efficient and sustainable processes. bl.ukmit.edu

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages, including high stereoselectivity and mild reaction conditions. pharmasalmanac.com In the synthesis of chiral amines, transaminases (TAs) are particularly prominent enzymes. rsc.org They catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine with excellent enantiomeric purity. nih.gov This method is a green alternative to many conventional chemical routes that may require heavy metal catalysts or harsh reagents. nih.govresearchgate.net

However, the industrial application of biocatalysts can be hindered by factors such as unfavorable reaction equilibria or enzyme instability. rsc.org To overcome these challenges, researchers are integrating biocatalytic steps with chemical processes. For example, a highly productive biocatalytic process was developed for (S)-methoxyisopropylamine, a key intermediate for certain agrochemicals. chimia.chresearchgate.net This process involved optimizing a transaminase enzyme and the reaction conditions to achieve a 97% conversion of methoxyacetone (B41198) at a high concentration, meeting industrial economic targets. chimia.chresearchgate.net

The integration can also involve using enzymes for late-stage functionalization of a chemically synthesized core structure or generating highly reactive intermediates that are then used in subsequent chemical reactions. beilstein-journals.orgnih.gov This combination of the best features of both enzymatic and chemical catalysis allows for the creation of novel and diverse libraries of this compound derivatives for further pharmacological evaluation. nih.gov

Table 3: Comparison of Synthetic Approaches

| Methodology | Key Advantages | Common Challenges | Example Application |

|---|---|---|---|

| Chemical Synthesis | Broad substrate scope, well-established | Often lacks stereoselectivity, harsh conditions, metal waste | Reductive amination of phenylacetones |

| Biocatalysis | High stereoselectivity, mild conditions, environmentally benign | Limited substrate scope, enzyme stability, unfavorable equilibria | Transaminase-mediated synthesis of chiral amines |

| Chemoenzymatic Synthesis | Combines advantages of both, improves efficiency and sustainability | Requires careful process integration and optimization | Enzymatic resolution of a chemically synthesized racemic mixture |

Q & A

Q. What are the standard synthetic routes for Methoxyphenylethylamine, and how can purity be ensured?

this compound can be synthesized via reductive amination of 3-methoxyphenylacetone using sodium cyanoborohydride or catalytic hydrogenation. Key steps include:

- Reagent selection : Use high-purity precursors (e.g., 2-(3-Methoxyphenyl)ethylamine, CAS 105687-23-8) and verify supplier data for consistency .

- Characterization : Employ NMR (¹H/¹³C) to confirm structure, GC-MS for purity assessment (>98%), and melting point analysis. Ensure spectral data align with literature values .

- Safety protocols : Follow OSHA guidelines for handling amines, including proper ventilation and PPE (e.g., NIOSH-approved respirators, chemical-resistant gloves) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

A multi-technique approach is essential:

- Structural confirmation : FT-IR for functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹), coupled with high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Quantitative analysis : HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts. Cross-validate results with elemental analysis .

- Reproducibility : Document solvent systems (e.g., deuterated chloroform for NMR) and instrument calibration details to enable replication .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological effects of this compound analogs?

Contradictions often arise from variability in experimental models or dosage. Mitigation strategies include:

- Systematic review : Use SciFinder or Reaxys to collate data on analogs (e.g., para-methoxyphenylethylamine vs. 3,4-dimethoxy derivatives) and filter studies by model organism (e.g., in vivo vs. in vitro) .

- Hypothesis testing : Replicate key studies under controlled conditions (e.g., fixed-dose regimens in spinal cord reflex assays) and compare outcomes using ANOVA with post-hoc tests .

- Data transparency : Share raw datasets (e.g., electrophysiological recordings) in repositories like Zenodo to facilitate meta-analyses .

Q. What experimental design considerations are critical for studying this compound’s neuropharmacological mechanisms?

Focus on translational relevance and rigor:

- Model selection : Use isolated spinal cord preparations (e.g., cat monosynaptic reflex assays) for mechanistic studies, ensuring species-specific ethical approvals .

- Dosage optimization : Conduct dose-response curves (e.g., 0.1–10 µM ranges) with positive/negative controls (e.g., serotonin reuptake inhibitors) to isolate target effects .

- Data validation : Apply patch-clamp electrophysiology to confirm receptor interactions and use blinded analysis to reduce bias .

Q. How can researchers navigate challenges in literature reviews for understudied this compound derivatives?

Overcome nomenclature and data scarcity issues by:

- CAS registry : Prioritize CAS numbers (e.g., 105687-23-8) over IUPAC names to avoid synonym confusion in databases like SciFinder .

- Grey literature : Mine patents or conference abstracts for unpublished synthetic routes or bioactivity data, critically appraising methodological rigor .

- Collaborative networks : Engage with open-access platforms (e.g., PubChem) to crowdsource data on physicochemical properties or toxicity profiles .

Q. What ethical and reproducibility standards apply to this compound research?